2-Sec-butylpyrrolidine
Overview
Description
2-Sec-butylpyrrolidine is a chemical compound with the molecular formula C8H17N . It is used in research and has a CAS number of 383127-24-0 .
Synthesis Analysis
While specific synthesis methods for 2-Sec-butylpyrrolidine were not found in the search results, pyrrolidine compounds in general can be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-Sec-butylpyrrolidine is characterized by a five-membered pyrrolidine ring with a sec-butyl group attached . The molecular weight is 127.23 .Scientific Research Applications
Antiviral and Anticancer Therapy
2-Sec-butylpyrrolidine: derivatives have been investigated for their potential in antiviral and anticancer treatments. Unnatural nucleoside analogs, including pyrrolidine-functionalized nucleosides, have shown promise in inhibiting viral reverse transcriptases and mammalian DNA polymerases . These compounds can interfere with nucleotide biosynthesis, block cancer cell growth by disrupting DNA replication, and limit viral infections.
Microwave-Assisted Organic Synthesis (MAOS)
The application of microwave-assisted organic synthesis (MAOS) has significantly impacted the synthesis of pyrrolidines. MAOS enhances synthetic efficiency and aligns with green chemistry principles, allowing for rapid and efficient access to pyrrolidine scaffolds .
Scholl Reactions and Polycyclic Aromatics
2-Pyrenyl units, which contain a pyrrolidine ring, have been employed in Scholl reactions to synthesize larger pyrene-fused polycyclic aromatics. These reactions lead to the formation of multiple helicenes, expanding the scope of pyrrolidine-based compounds in materials science and organic chemistry .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-butan-2-ylpyrrolidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-7(2)8-5-4-6-9-8/h7-9H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHJATHVAOQQQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302211 | |
Record name | Pyrrolidine, 2-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
383127-24-0 | |
Record name | Pyrrolidine, 2-(1-methylpropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383127-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 2-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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